molecular formula C20H21FN2O4 B2435090 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide CAS No. 1448053-33-5

3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Cat. No.: B2435090
CAS No.: 1448053-33-5
M. Wt: 372.396
InChI Key: JFPBQOIBNNLDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with fluoro and methoxy groups, along with a morpholino-oxoethyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the morpholino-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The fluoro and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the morpholino-oxoethyl moiety can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide: Lacks the fluoro group, which may affect its binding affinity and reactivity.

    3-fluoro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide: Lacks the methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both fluoro and methoxy groups in 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide provides a unique combination of electronic and steric effects. This can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-18-7-4-15(13-17(18)21)20(25)22-16-5-2-14(3-6-16)12-19(24)23-8-10-27-11-9-23/h2-7,13H,8-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPBQOIBNNLDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.